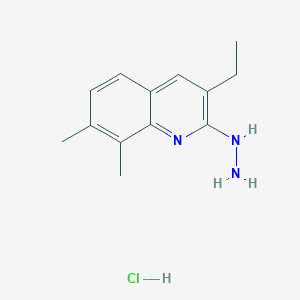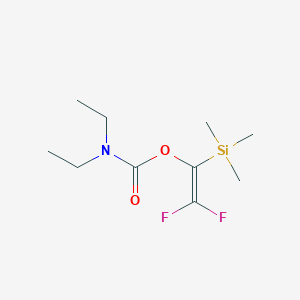
7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C13H18ClN3 and a molecular weight of 251.76 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride involves several steps. The starting materials typically include quinoline derivatives, which undergo a series of reactions such as alkylation, methylation, and hydrazination. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazino group is replaced by other nucleophiles such as halides or alkoxides.
Aplicaciones Científicas De Investigación
7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quinoline derivatives.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Mecanismo De Acción
The mechanism of action of 7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparación Con Compuestos Similares
Similar compounds to 7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride include other quinoline derivatives such as:
- 8-Methylquinoline
- 2-Ethylquinoline
- 3,4-Dimethylquinoline
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its hydrazino group, which imparts distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
1171061-75-8 |
|---|---|
Fórmula molecular |
C13H18ClN3 |
Peso molecular |
251.75 g/mol |
Nombre IUPAC |
(3-ethyl-7,8-dimethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-4-10-7-11-6-5-8(2)9(3)12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H |
Clave InChI |
WVTIHNJQNKFJBO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C2C(=C(C=CC2=C1)C)C)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11862638.png)

![3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine]](/img/structure/B11862645.png)
![4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B11862649.png)


![8-(4-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11862670.png)
![N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B11862677.png)
![2-(4-Methylphenyl)-4H-pyrazolo[1,5-A]indole](/img/structure/B11862678.png)
![Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11862682.png)


